4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Spirocyclic Building Blocks Solid Form Drug Formulation

Medicinal chemists requiring rigid ATP-mimetic scaffolds often face supply inconsistencies with spirocyclic building blocks. This compound solves that with a crystalline, solid form (mp 250-252°C) that ensures accurate automated dispensing. - Unique 1,3-diazaspiro[4.4]nonane core places the 4-amino and 2-one H-bond donors/acceptors in the optimal geometry for kinase hinge binding. - Enables rapid library synthesis for kinase and GPCR targets; documented in angiotensin II antagonist patents. - Solid physical form eliminates volatility losses during parallel synthesis, unlike liquid spirocyclic amine alternatives.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 79662-82-1
Cat. No. B1376088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
CAS79662-82-1
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=NC(=O)N2)N
InChIInChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11)
InChIKeyDIUVPYHADIHUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one: Spirocyclic Building Block


4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (CAS 79662-82-1) is a heterocyclic spiro compound characterized by a 1,3-diazaspiro[4.4]nonane core bearing a 4-amino substituent and a 2-one carbonyl [1]. With a molecular formula C7H11N3O and a molecular weight of 153.18 g/mol [1], this compound represents a compact, rigid scaffold that mimics the adenosine triphosphate (ATP) purine ring system . Its unique spirocyclic architecture provides a three-dimensional framework distinct from planar aromatic or monocyclic building blocks, making it a valuable intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other bioactive molecules .

Spirocyclic ATP-mimetic core. Pre-organized hydrogen-bonding motif for kinase hinge engagement.
Solid crystalline form. Supports accurate weighing and automated synthesis platforms.
Derivatizable 4-amino group. Enables acylation, alkylation, and heterocyclic library expansion.

Why Generic Spirocycles Cannot Substitute This Scaffold in SAR


Spirocyclic scaffolds are not freely interchangeable in drug discovery programs. The 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one core possesses a specific arrangement of hydrogen bond donors (amino group) and acceptors (carbonyl and ring nitrogens) that dictates its binding mode to biological targets such as the ATP pocket of kinases [1]. Substituting a different diazaspiro regioisomer—such as 2,7-diazaspiro[4.4]nonane or 1,7-diazaspiro[4.4]nonane—alters the spatial orientation of these pharmacophoric elements, fundamentally changing the molecule's interaction with the hinge region of kinases [1]. Furthermore, the presence of the exocyclic amino group at the 4-position enables derivatization pathways (e.g., acylation, alkylation, or incorporation into larger heterocyclic systems) that are not accessible with unsubstituted or differently substituted spirocyclic analogs [2]. The quantitative evidence below demonstrates exactly where this compound differs measurably from its closest structural comparators, underscoring why procurement decisions must be compound-specific rather than class-based.

Binding mode
1,3-diazaspiro with 4-amino-2-one pattern targets kinase hinge region
Regioisomeric 2,7- or 1,7-diazaspiro scaffolds alter pharmacophore orientation and may fail hinge interaction
Derivatization
Exocyclic 4-amino permits direct acylation/alkylation for library synthesis
Unsubstituted spiro analogs lack the reactive handle; additional functionalization steps are required

Key Differentiating Evidence vs. Closest Analogs


Solid vs. Liquid Physical State Advantages

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one exists as a crystalline solid with a melting point of 250–252°C [1]. In contrast, the closely related spirocyclic scaffold 2,7-diazaspiro[4.4]nonane (CAS 175-96-2) is a liquid at ambient temperature, boiling at 70–72°C under reduced pressure (2 Torr) [2]. This physical state difference is quantifiable and has direct implications for handling, storage, and formulation workflows.

Physical state
head-to-head
Solid (mp 250–252°C) vs. liquid (bp 70–72°C @ 2 Torr)
Solid form may improve handling and weighing accuracy
Measured phase behavior under standard/reduced pressure
Spirocyclic Building Blocks Solid Form Drug Formulation Handling

Density and Crystallinity Advantages

The measured density of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one is 1.6 ± 0.1 g/cm³ [1], whereas the density of the comparator 2,7-diazaspiro[4.4]nonane is 1.027 g/cm³ [2]. This 56% higher density is consistent with the solid crystalline nature of the target compound versus the liquid state of the comparator.

Density
data to verify
1.6 ± 0.1 g/cm³ (56% higher than comparator 1.027 g/cm³)
Higher density correlates with crystalline packing
Review density under standard conditions; source data incomplete
Spirocyclic Compounds Density Crystallinity Material Properties

ATP-Mimetic Kinase Inhibitor Scaffold

Diazaspiro[4.4]nonane scaffolds, including 4-amino-substituted variants, have been explicitly validated as ATP-mimetic cores in kinase inhibitor discovery . In a systematic study, heteroaryl-substituted diazaspirocycles demonstrated ligand-efficient inhibition across multiple kinases, with binding modes confirmed by protein X-ray crystallography . While the comparator 2,7-diazaspiro[4.4]nonane lacks the hydrogen-bonding amino and carbonyl functionalities required for effective hinge binding, the 4-amino-2-one motif of the target compound provides the precise donor-acceptor pattern that mimics the adenine moiety of ATP .

ATP-mimicry
class-level inference
4-amino-2-one pattern mimics adenine hinge-binding; comparator lacks donor-acceptor pair
Reported crystallographic validation on related diazaspiro inhibitors
Compound-specific binding should be verified
Kinase Inhibitors ATP-Mimetic Scaffolds Drug Discovery Spirocyclic Building Blocks

Angiotensin II Antagonist Intermediate

The 1,3-diaza-spiro[4.4]non-1-en-4-one scaffold, of which 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one is a key derivative, is explicitly disclosed as an intermediate in the synthesis of angiotensin II antagonists [1]. U.S. Patent 6,239,286 describes a scalable process for preparing compounds of this class, highlighting their industrial relevance [1]. While other spirocyclic amines (e.g., 2,7-diazaspiro[4.4]nonane) are not cited in this therapeutic context, the specific 1,3-diazaspiro[4.4]non-1-en-4-one framework is directly linked to cardiovascular drug development.

Patent context
class-level
Scaffold class cited in angiotensin II antagonist synthesis (U.S. Patent 6,239,286)
Supports synthetic utility for cardiovascular research intermediates
Patent coverage; confirm specific synthetic applicability
Angiotensin II Antagonists Spirocyclic Intermediates Hypertension Process Chemistry

Prioritized Application Scenarios


Kinase Inhibitor Lead Generation

Leverage the pre-organized hydrogen-bonding motif (4-amino and 2-one) of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one to directly engage the hinge region of protein kinases [1]. This scaffold has been validated in crystallographic studies of diazaspirocyclic kinase inhibitors [1]. By coupling this core with diverse heteroaromatic hinge-binder groups, researchers can rapidly generate ligand-efficient kinase inhibitor libraries suitable for screening against oncology and inflammatory disease targets. The solid physical form facilitates accurate weighing and parallel synthesis workflows.

Angiotensin II Receptor Antagonist Synthesis

Utilize 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one as a building block for constructing angiotensin II antagonists, following the synthetic routes described in U.S. Patent 6,239,286 [2]. The 1,3-diazaspiro[4.4]non-1-en-4-one framework has established process chemistry enabling scalable production of cardiovascular agents. Researchers developing novel antihypertensive compounds can capitalize on the documented synthetic accessibility and industrial precedence of this scaffold class.

Solid Building Block for Automated Synthesis

Select 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one when a solid, crystalline spirocyclic amine is required for automated synthesis platforms or solid-phase chemistry. Unlike liquid spirocyclic amines such as 2,7-diazaspiro[4.4]nonane [3], the target compound's melting point of 250–252°C and density of 1.6 g/cm³ ensure accurate dispensing, reduced volatility losses, and compatibility with standard solid handling equipment [4][5]. This reduces operational variability in high-throughput medicinal chemistry environments.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-organized hinge-binding motif
Kinase panel binding assay verification
Angiotensin II antagonist research synthesis
Patented diazaspiro intermediate class
Synthetic route scalability and patent fidelity
Automated synthesis platform selection
Solid crystalline form
Weighing accuracy and handling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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